N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide
N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0733503
InChI:
InChI=1S/C15H21N3O2S/c1-5-12(19)17-14(21)16-11-8-6-10(7-9-11)13(20)18-15(2,3)4/h6-9H,5H2,1-4H3,(H,18,20)(H2,16,17,19,21)
SMILES:
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C
Molecular Formula:
C15H21N3O2S
Molecular Weight:
307.4 g/mol
N-tert-butyl-4-[(propanoylcarbamothioyl)amino]benzamide
CAS No.:
Cat. No.: VC0733503
Molecular Formula: C15H21N3O2S
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O2S |
|---|---|
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-tert-butyl-4-(propanoylcarbamothioylamino)benzamide |
| Standard InChI | InChI=1S/C15H21N3O2S/c1-5-12(19)17-14(21)16-11-8-6-10(7-9-11)13(20)18-15(2,3)4/h6-9H,5H2,1-4H3,(H,18,20)(H2,16,17,19,21) |
| Standard InChI Key | LVIFBMMFWDCPFM-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C |
| Canonical SMILES | CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)NC(C)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator